2-Amino-4-Methoxynicotinonitrile

Description

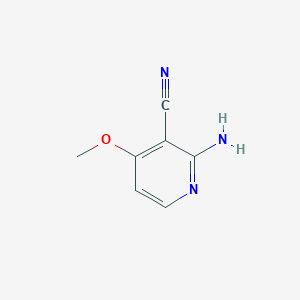

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-methoxypyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c1-11-6-2-3-10-7(9)5(6)4-8/h2-3H,1H3,(H2,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULYBLKYAFIOZRK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370690 |

Source

|

| Record name | 2-Amino-4-Methoxynicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98651-70-8 |

Source

|

| Record name | 2-Amino-4-methoxy-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98651-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-Methoxynicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of the Nicotinonitrile Scaffold in Modern Chemistry

An In-Depth Technical Guide to the Synthesis of 2-Amino-4-Methoxynicotinonitrile and Its Derivatives

The pyridine ring is a fundamental heterocyclic scaffold, forming the core of numerous natural products and synthetic molecules with significant biological activity.[1] Within this class, substituted nicotinonitriles (3-cyanopyridines) are particularly valuable precursors in the synthesis of a wide array of pharmaceutical agents and functional materials.[2][3] Their utility stems from the versatile reactivity of the cyano and amino groups, which allows for extensive molecular elaboration.

2-Amino-4-methoxynicotinonitrile, in particular, serves as a crucial building block. The electron-donating nature of the amino and methoxy groups activates the pyridine ring, influencing its chemical properties and biological interactions. This guide provides a comprehensive overview of the synthesis of this core molecule and its derivatives, grounded in established chemical principles and contemporary synthetic methodologies. It is designed for researchers and scientists in organic synthesis and drug development, offering not just protocols, but also a deep dive into the mechanistic rationale behind them.

Part 1: Core Synthesis via Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all reactants.[1] This approach is prized for its atom economy, reduced reaction times, and the ability to rapidly generate molecular complexity, making it ideal for building libraries of compounds in drug discovery.[1][4] The synthesis of the 2-aminonicotinonitrile core is frequently achieved through a one-pot, four-component reaction.

Mechanistic Underpinnings of the Four-Component Synthesis

The most common pathway to substituted 2-aminonicotinonitriles involves the reaction of an aldehyde, a methyl ketone, malononitrile, and a nitrogen source, typically ammonium acetate.[3][5] The reaction proceeds through a cascade of classical organic reactions.

-

In-Situ Chalcone Formation: The reaction initiates with a base-catalyzed Claisen-Schmidt condensation between an aldehyde and a ketone (e.g., 4-methoxyacetophenone) to form an α,β-unsaturated ketone, commonly known as a chalcone.[3][6]

-

Michael Addition: Malononitrile, deprotonated by a base, acts as a nucleophile and attacks the β-carbon of the chalcone in a Michael addition. This step forms a key acyclic intermediate.

-

Intramolecular Cyclization and Dehydration: The intermediate undergoes an intramolecular cyclization. The amino group, derived from ammonium acetate, attacks one of the nitrile groups, initiating ring formation. Subsequent dehydration and tautomerization lead to the stable dihydropyridine intermediate.

-

Aromatization: The dihydropyridine intermediate is then oxidized to the final aromatic pyridine ring.[7] Often, this oxidation occurs spontaneously in the presence of air, or it can be facilitated by an added oxidizing agent.

Caption: General workflow for the four-component synthesis of 2-aminonicotinonitriles.

Experimental Protocol: Synthesis of 2-Amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile

This protocol is a representative example of the multicomponent synthesis strategy, which can be adapted to produce the title compound by selecting appropriate starting materials.

Materials:

-

4-Methoxyacetophenone

-

Benzaldehyde

-

Malononitrile[8]

-

Ammonium Acetate

-

Ethanol (Absolute)

-

Catalyst (e.g., Boric Acid, Piperidine, or an Ionic Liquid)[5][6]

Procedure:

-

Reaction Setup: To a round-bottom flask, add 4-methoxyacetophenone (1 mmol), benzaldehyde (1 mmol), malononitrile (1 mmol), and ammonium acetate (3-4 mmol).[3]

-

Solvent and Catalyst: Add absolute ethanol as the solvent. Introduce a catalytic amount of a suitable catalyst. While many variations exist, green catalysts like boric acid or ionic liquids such as [Bmim]BF4 have been shown to be highly effective.[5][6]

-

Reaction Conditions: The reaction mixture is typically heated to reflux (around 80°C) and stirred for a period ranging from 30 minutes to several hours, depending on the catalyst and substrates used.[3][9] Microwave irradiation can significantly shorten reaction times to just a few minutes.[5][10]

-

Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The solid product often precipitates directly from the solution. The precipitate is collected by filtration, washed with cold ethanol or water to remove excess ammonium acetate and other impurities, and then dried.[3]

-

Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Data Summary: Comparison of Synthetic Conditions

The choice of catalyst and energy source has a profound impact on reaction efficiency. Greener, more sustainable methods are increasingly favored.

| Catalyst | Energy Source | Solvent | Reaction Time | Yield (%) | Reference |

| NaOH (for chalcone) | Conventional Heating | Ethanol | Several hours | Moderate-Good | [3] |

| [Bmim]BF4 | Conventional Heating | Solvent-free | 30-60 min | 86-96% | [6] |

| Boric Acid | Microwave Irradiation | Solvent-free | 5-10 min | 84-94% | [5] |

| Ammonium Chloride | Conventional Heating | Ethanol | 2-3 hours | up to 92% | [9] |

| Amberlyst-15 | Ultrasonic Irradiation | Acetonitrile | 30-45 min | Good | [6] |

Part 2: Synthesis of Derivatives

The 2-Amino-4-Methoxynicotinonitrile core is a versatile platform for creating a diverse range of derivatives. The primary sites for modification are the C2-amino group and the C3-cyano group.

Caption: Key derivatization pathways for the 2-aminonicotinonitrile scaffold.

Derivatization at the C2-Amino Group

The amino group is a potent nucleophile, readily undergoing reactions to form a variety of derivatives.

-

N-Acylation: The reaction with acyl chlorides or anhydrides in the presence of a base (like pyridine or triethylamine) yields N-acyl derivatives. This is a straightforward method to introduce diverse functional groups.

-

N-Alkylation: Direct alkylation can be achieved using alkyl halides. However, over-alkylation can be an issue. Reductive amination with aldehydes or ketones provides a more controlled route to N-alkyl and N,N-dialkyl derivatives.[11]

-

Buchwald-Hartwig Amination: For the synthesis of N-aryl derivatives, palladium-catalyzed Buchwald-Hartwig amination offers a powerful and general method, coupling the amino group with aryl halides or triflates.[11]

Sample Protocol: N-Acetylation of 2-Amino-4-Methoxynicotinonitrile

-

Dissolve 2-Amino-4-Methoxynicotinonitrile (1 mmol) in a suitable aprotic solvent (e.g., dichloromethane or THF).

-

Add a non-nucleophilic base, such as triethylamine (1.2 mmol).

-

Cool the mixture in an ice bath to 0°C.

-

Add acetyl chloride (1.1 mmol) dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by chromatography or recrystallization.

Derivatization at the C3-Cyano Group

The cyano group is a versatile functional handle for further transformations.

-

Hydrolysis: Acidic or basic hydrolysis can convert the nitrile to a primary amide or, under more forcing conditions, to a carboxylic acid. These functional groups open up further derivatization possibilities via amide coupling or esterification.

-

Thorpe-Ziegler Reaction: This intramolecular condensation of dinitriles is a classic method for forming cyclic ketones and enamines.[12][13][14] While used for ring formation, the underlying principle of nitrile reactivity is relevant.

-

Annulation Reactions (Ring Fusion): The combination of the amino and cyano groups is ideal for constructing fused heterocyclic systems. For example, reacting the 2-aminonicotinonitrile core with sulfur and a ketone under Gewald reaction conditions can lead to the formation of thieno[2,3-b]pyridine derivatives, which are themselves of significant interest in medicinal chemistry.[15][16]

Part 3: Alternative Synthetic Paradigms

While MCRs are dominant, other classical methods for pyridine synthesis can be adapted to produce specific substitution patterns.

-

Hantzsch Pyridine Synthesis: This is a multi-component reaction between an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor.[7] The initial product is a dihydropyridine which is subsequently oxidized to the aromatic pyridine. By choosing appropriately substituted starting materials, this method can be a viable route to certain nicotinonitrile derivatives.[17]

-

Guareschi-Thorpe Reaction: This reaction involves the condensation of a β-ketoester with cyanoacetamide to form a substituted 2-pyridone.[17] Subsequent chemical modifications would be required to arrive at the 2-amino-4-methoxy target structure.

Conclusion

The synthesis of 2-Amino-4-Methoxynicotinonitrile and its derivatives is a cornerstone of modern heterocyclic and medicinal chemistry. The prevalence of multicomponent reaction strategies underscores a field-wide shift towards efficiency, atom economy, and sustainable practices.[1][4] By leveraging the robust MCR methodologies, chemists can rapidly access the core scaffold. Furthermore, the versatile reactivity of the amino and cyano functionalities provides a rich platform for extensive derivatization, enabling the exploration of vast chemical space in the quest for novel therapeutics and functional materials. This guide has outlined the primary synthetic routes, provided detailed mechanistic and practical insights, and offered a framework for the logical design and execution of these important chemical transformations.

References

- Multi-component Reactions for the Synthesis of Pyridine Derivatives: Application Notes and Protocols - Benchchem. (URL: )

- Iwai, K., Yamauchi, H., Yokoyama, S., & Nishiwaki, N. (n.d.).

-

Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

- Condensation/ Multi-component Reactions MCR/Oxid

- Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate)

- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. (URL: )

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - arkat usa. (URL: [Link])

- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. (URL: )

-

Hantzsch pyridine synthesis - Wikipedia. (URL: [Link])

-

Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. ACS Omega. (2023). (URL: [Link])

-

Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation - PMC - NIH. (URL: [Link])

-

A Simple, Modular Synthesis of Substituted Pyridines - ACS Publications. (URL: [Link])

-

6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile - PubMed Central. (URL: [Link])

-

Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

-

Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC - NIH. (URL: [Link])

- The Role of 2-Methoxynicotinonitrile in Fine Chemical Manufacturing. (URL: )

-

Thorpe-Ziegler reaction - Buchler GmbH. (URL: [Link])

-

Thorpe reaction - Wikipedia. (URL: [Link])

-

A mild, catalyst-free synthesis of 2-aminopyridines - PMC - NIH. (URL: [Link])

-

Thorpe-Ziegler Reaction | Chem-Station Int. Ed. (2014). (URL: [Link])

-

Karpov, S. V., et al. (2023). Synthesis and fluorescent properties of highly substituted nicotinonitrile derivatives obtained via «one-pot» Zincke reaction. ResearchGate. (URL: [Link])

-

Al-Ghamdi, A. R., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. (URL: [Link])

-

Hosseinzadeh, Z., et al. (2019). Scheme 1. Synthesis of 2-amino-4,6-diarylnicotinonitrile in the presence of H3BO3. ResearchGate. (URL: [Link])

- Method for preparing 2-amino-4, 6-dimethoxypyrimidine - Google P

-

Sustainable and Efficient Synthesis of 2-Amino-4-Arylquinoline-3-Carbonitriles. (URL: [Link])

-

Mechanism of the formation of 2-amino-4,6-diphenylpyridine-3-carbonitrile. - ResearchGate. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 8. CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thorpe-Ziegler reaction - Buchler GmbH [buchler-gmbh.com]

- 13. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. researchgate.net [researchgate.net]

- 16. arkat-usa.org [arkat-usa.org]

- 17. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines - Wordpress [reagents.acsgcipr.org]

2-Amino-4-Methoxynicotinonitrile CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-Methoxynicotinonitrile, registered under CAS Number 98651-70-8, is a substituted pyridine derivative that holds significant interest as a versatile building block in medicinal chemistry and materials science.[1][2] Its molecular structure, featuring a pyridine ring functionalized with an amino, a methoxy, and a nitrile group, provides a unique combination of reactive sites for synthetic transformations. The IUPAC name for this compound is 2-amino-4-methoxypyridine-3-carbonitrile.[1]

The 2-aminonicotinonitrile scaffold is a recognized "privileged" structure in drug discovery, appearing in a wide array of biologically active molecules.[3] Derivatives of this core have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5] The nitrile group, in particular, is a valuable pharmacophore that can participate in key binding interactions with biological targets and is often metabolically stable. This guide provides a comprehensive overview of the synthesis, characterization, reactivity, and potential applications of 2-Amino-4-Methoxynicotinonitrile, serving as a critical resource for its utilization in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Amino-4-Methoxynicotinonitrile is presented in the table below. This data is essential for its handling, formulation, and application in various experimental settings.

| Property | Value | Source(s) |

| CAS Number | 98651-70-8 | [1][2] |

| Molecular Formula | C₇H₇N₃O | [1][2] |

| Molecular Weight | 149.15 g/mol | [1][2] |

| IUPAC Name | 2-amino-4-methoxypyridine-3-carbonitrile | [1] |

| Physical Form | Solid | |

| Topological Polar Surface Area | 71.9 Ų | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

Synthesis of 2-Amino-4-Methoxynicotinonitrile

The synthesis of substituted 2-aminonicotinonitriles can be achieved through various strategies, often involving multi-component reactions that allow for the rapid assembly of the pyridine core. A common and effective approach is the reaction of a β-enaminonitrile with an active methylene compound, or a one-pot reaction involving an aldehyde, malononitrile, and an amine source.

Conceptual Synthetic Workflow

The following diagram illustrates a logical workflow for the synthesis of 2-Amino-4-Methoxynicotinonitrile, based on established methodologies for related compounds.

Caption: Conceptual workflow for the synthesis of 2-Amino-4-Methoxynicotinonitrile.

Experimental Protocol (Hypothetical, based on analogous syntheses)

This protocol is a representative procedure based on the synthesis of similar 2-aminonicotinonitrile derivatives and should be optimized for the specific target molecule.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,1,3,3-tetramethoxypropane (1 equivalent), malononitrile (1 equivalent), and ammonium acetate (2-4 equivalents) in a suitable solvent such as ethanol.

-

Reaction Execution: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water with stirring. The product will precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure 2-Amino-4-Methoxynicotinonitrile.

Spectroscopic Characterization

The structural elucidation of 2-Amino-4-Methoxynicotinonitrile relies on a combination of spectroscopic techniques. Below are the expected characteristic signals based on its structure and data from analogous compounds.

| Technique | Expected Characteristics |

| ¹H NMR | A singlet for the methoxy protons (O-CH₃) around 3.8-4.0 ppm. A broad singlet for the amino protons (NH₂) which may vary in chemical shift. Two doublets in the aromatic region for the pyridine ring protons. |

| ¹³C NMR | A signal for the methoxy carbon around 55-60 ppm. A signal for the nitrile carbon (C≡N) around 115-120 ppm. Signals for the pyridine ring carbons in the aromatic region, with the carbon bearing the amino group shifted upfield and the carbon bearing the methoxy group shifted downfield. |

| IR Spectroscopy | Characteristic N-H stretching vibrations for the primary amine at ~3300-3500 cm⁻¹. A strong, sharp absorption for the C≡N stretch at ~2210-2230 cm⁻¹. C-O stretching for the methoxy group around 1250 cm⁻¹ and 1050 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 149.15. |

Chemical Reactivity and Medicinal Chemistry Applications

The unique arrangement of functional groups in 2-Amino-4-Methoxynicotinonitrile makes it a valuable intermediate for the synthesis of more complex heterocyclic systems.

-

The Amino Group: The 2-amino group can act as a nucleophile and can be readily acylated, alkylated, or used as a handle for the construction of fused ring systems, such as pyrimidines or imidazoles.

-

The Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. It can also participate in cycloaddition reactions.

-

The Pyridine Ring: The pyridine ring can undergo electrophilic substitution, although the electron-donating amino and methoxy groups will influence the regioselectivity of such reactions. It can also be a ligand for metal catalysts in cross-coupling reactions.

The 2-aminonicotinonitrile scaffold is a key component in a variety of kinase inhibitors and other therapeutic agents. The amino and nitrile groups are often involved in crucial hydrogen bonding interactions within the active site of target proteins. The methoxy group can be used to modulate the electronic properties and solubility of the molecule.

Potential Derivatization Pathway

The following diagram illustrates a potential pathway for the derivatization of 2-Amino-4-Methoxynicotinonitrile to generate a library of compounds for biological screening.

Caption: Potential derivatization pathways for 2-Amino-4-Methoxynicotinonitrile.

Safety and Handling

A specific Safety Data Sheet (SDS) for 2-Amino-4-Methoxynicotinonitrile is not widely available. However, based on the safety profiles of structurally related compounds such as aminopyridines and organic nitriles, the following precautions should be taken:

-

Hazard Identification: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat. Work in a well-ventilated area or use a fume hood.

-

Handling: Avoid generating dust. Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

It is imperative to consult the supplier's SDS if available and to perform a thorough risk assessment before handling this chemical.

References

-

A SIMPLE SYNTHESIS OF 2-METHOXYPYRIDINE- 3-CARBONITRILES. HETEROCYCLES, Vol. 36, No. 4, 1993.

-

2-Amino-4-methoxy-nicotinonitrile. Alfa Chemistry.

-

Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 2024, 29(8), 1808.

-

The Role of 2-Methoxynicotinonitrile in Fine Chemical Manufacturing. ThomasNet.

-

2-Amino-4-methoxynicotinonitrile | CAS 98651-70-8. Santa Cruz Biotechnology, Inc.

-

6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile. Acta Crystallographica Section E, 2012, 68(11), o2812.

-

2-Amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-phenylnicotinonitrile. Acta Crystallographica Section E, 2010, 66(12), o2746.

-

What is 2-Amino-4-methoxypyridine and how is it synthesized?. Guidechem.

-

2-Amino-4-methoxynicotinonitrile. LabSolutions.

-

Process for producing 2-amino-nicotinonitrile intermediates. Google Patents.

-

Process of preparing 2-amino-4-hydroxy-5(and/or 6)-alkyl substituted pyrimidines. Google Patents.

-

2-amino-4-methoxypyridine-3-carbonitrile | 98651-70-8. ChemicalBook.

-

2-amino-4-methoxypyridine-3-carbonitrile 98651-70-8 wiki. Guidechem.

-

2-amino-4-methoxypyridine-3-carbonitrile(98651-70-8) 1H NMR spectrum. ChemicalBook.

-

2-Amino-4-Methoxypyridine. PubChem.

-

Substituted 2-amino chromones and process for the preparation thereof. Google Patents.

-

Scheme 1. Synthesis of 2-amino-4,6-diarylnicotinonitrile in the presence of H3BO3. ResearchGate.

-

Sustainable and Efficient Synthesis of 2-Amino-4-Arylquinoline-3-Carbonitriles. African Journal of Biomedical Research, 2024, 27(1S), 1316-1322.

-

2-Amino-4-(2-methoxyphenyl)pyridine-3-carbonitrile. PubChem.

-

Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights. Molecules, 2023, 28(21), 7352.

-

2-Amino-4-methoxypyridine | 10201-73-7. ChemicalBook.

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 2011, 54(19), 6435-6454.

-

Exploring 4-Amino-2-Methoxypyridine: Properties and Applications. ThomasNet.

-

Recent developments of 2-aminothiazoles in medicinal chemistry. European Journal of Medicinal Chemistry, 2016, 109, 89-121.

-

Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. Google Patents.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. scbt.com [scbt.com]

- 3. mdpi.com [mdpi.com]

- 4. 2-Amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-phenylnicotinonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-amino-4-methoxypyridine-3-carbonitrile(98651-70-8) 1H NMR spectrum [chemicalbook.com]

A Technical Guide to the Potential Biological Activities of 2-Amino-4-Methoxynicotinonitrile

Forward

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives exhibit a remarkable breadth of biological activities, a testament to their versatile chemical nature. Among these, 2-Amino-4-Methoxynicotinonitrile stands out as a molecule of significant interest. While direct biological data on this specific compound is emerging, its structural motifs are present in numerous molecules with well-documented pharmacological profiles. This guide synthesizes the current understanding of related compounds to project the potential biological activities of 2-Amino-4-Methoxynicotinonitrile, providing a technical framework for researchers and drug development professionals to explore its therapeutic promise. We will delve into the rationale behind predicted activities, supported by evidence from structurally analogous compounds, and provide detailed methodologies for in vitro evaluation.

Molecular Profile of 2-Amino-4-Methoxynicotinonitrile

2-Amino-4-Methoxynicotinonitrile is a substituted pyridine derivative characterized by an amino group at the 2-position, a cyano group at the 3-position, and a methoxy group at the 4-position.

-

IUPAC Name: 2-Amino-4-methoxynicotinonitrile

-

CAS Number: 98651-70-8[1]

-

Molecular Formula: C₇H₇N₃O[1]

The strategic placement of these functional groups—the electron-donating amino and methoxy groups, and the electron-withdrawing cyano group—creates a unique electronic environment that is hypothesized to be key to its potential bioactivity. This structure serves as a versatile pharmacophore and a valuable building block for the synthesis of more complex bioactive molecules.[3][4][5][6]

Projected Biological Activities and Mechanistic Insights

Based on the biological evaluation of structurally similar nicotinonitrile derivatives, we can project several key potential activities for 2-Amino-4-Methoxynicotinonitrile.

Anticancer Potential

The nicotinonitrile scaffold is a recurring motif in compounds with demonstrated anticancer properties.[7][8][9][10][11] Derivatives of 2-aminonicotinonitrile have shown significant cytotoxic effects against various cancer cell lines.

For instance, certain 2-amino-4,6-diphenylnicotinonitriles have exhibited potent cytotoxicity against breast cancer cell lines, with some analogues showing efficacy comparable to or even exceeding that of the standard chemotherapeutic drug, Doxorubicin.[12] This suggests that the 2-aminonicotinonitrile core is a viable starting point for the development of novel anticancer agents.

Hypothesized Mechanism of Action: The anticancer activity of related compounds often involves the inhibition of key cellular processes in cancer cells. One plausible mechanism for 2-Amino-4-Methoxynicotinonitrile could be the inhibition of protein kinases, which are crucial for cancer cell proliferation and survival.[7] The aminopyridine structure is a known feature in many kinase inhibitors.

Caption: Hypothesized mechanism of anticancer activity.

Antimicrobial Activity

Derivatives of both 2-aminonicotinonitrile and 2-methoxynicotinonitrile have been synthesized and evaluated for their antimicrobial properties.[13][14][15] These studies have consistently demonstrated that this class of compounds possesses broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as various fungal strains.[13][14][15] The antimicrobial efficacy is often comparable to standard antibiotics and antifungals.[13][14]

Hypothesized Mechanism of Action: While the exact mechanism is not fully elucidated for all derivatives, it is plausible that these compounds interfere with essential microbial processes. Given the structural similarities to other antimicrobial agents, potential mechanisms could include the inhibition of enzymes involved in cell wall synthesis, nucleic acid replication, or protein synthesis.

Caption: Workflow for assessing antimicrobial activity.

Enzyme Inhibition

The aminopyridine moiety is present in molecules known to inhibit specific enzymes. For example, 2-amino-4-methylpyridine is a potent inhibitor of inducible nitric oxide synthase (NOS II).[16] This suggests that 2-Amino-4-Methoxynicotinonitrile could also exhibit selective enzyme inhibitory activity. The methoxy group may further influence its binding affinity and selectivity for different enzyme targets. Another potential target could be methionine adenosyltransferase, as L-2-amino-4-methoxy-cis-but-3-enoic acid has been shown to be a potent inhibitor of this enzyme.[17]

Hypothesized Mechanism of Action: Competitive inhibition is a likely mechanism, where the molecule competes with the natural substrate for binding to the active site of the enzyme. The specific interactions will depend on the topology and chemical environment of the enzyme's active site.

Experimental Protocols for In Vitro Evaluation

To empirically validate the projected biological activities of 2-Amino-4-Methoxynicotinonitrile, the following standardized in vitro assays are recommended.

Cytotoxicity Assessment via MTT Assay

This protocol is adapted from studies on related nicotinonitrile derivatives and is designed to determine the concentration at which the compound inhibits 50% of cell growth (IC₅₀).[12]

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)[9][12]

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin[12]

-

2-Amino-4-Methoxynicotinonitrile (dissolved in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

CO₂ incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with varying concentrations of 2-Amino-4-Methoxynicotinonitrile (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO). Incubate for another 48 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC₅₀ Calculation: Calculate the cell viability as a percentage of the control and determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration.

Antimicrobial Susceptibility Testing via Agar Well Diffusion Method

This method, based on established protocols, provides a qualitative and semi-quantitative assessment of the compound's antimicrobial activity.[13][14]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

-

Nutrient agar (for bacteria) or Sabouraud dextrose agar (for fungi)

-

Sterile petri dishes

-

2-Amino-4-Methoxynicotinonitrile (dissolved in a suitable solvent like DMF or DMSO)

-

Standard antibiotic and antifungal discs (e.g., Ampicillin, Fluconazole)

-

Sterile cork borer

Procedure:

-

Plate Preparation: Prepare agar plates and allow them to solidify.

-

Inoculation: Spread a standardized inoculum of the test microorganism evenly over the agar surface.

-

Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

-

Compound Application: Add a defined volume (e.g., 100 µL) of the 2-Amino-4-Methoxynicotinonitrile solution at a specific concentration (e.g., 50 µg/mL) to the wells.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.

Quantitative Data from Analogous Compounds

The following tables summarize the reported biological activities of compounds structurally related to 2-Amino-4-Methoxynicotinonitrile. This data serves as a benchmark for what might be expected from its biological evaluation.

Table 1: Cytotoxicity of 2-Amino-4,6-diphenylnicotinonitrile Derivatives against Breast Cancer Cell Lines [12]

| Compound | Cell Line | IC₅₀ (µM) |

| Derivative 1 | MDA-MB-231 | 8.01 ± 0.5 |

| MCF-7 | 16.20 ± 1.3 | |

| Derivative 2 | MDA-MB-231 | 3.18 ± 0.1 |

| MCF-7 | 4.17 ± 0.2 | |

| Doxorubicin (Control) | MDA-MB-231 | 3.18 ± 0.1 |

| MCF-7 | 4.17 ± 0.2 |

Table 2: Antimicrobial Activity of 2-Amino-nicotinonitrile Derivatives (Zone of Inhibition in mm) [13]

| Compound | S. aureus (Gram +ve) | E. coli (Gram -ve) | A. niger (Fungus) |

| Derivative A | 18 | 16 | 15 |

| Derivative B | 20 | 18 | 17 |

| Ampicillin (Control) | 22 | - | - |

| Chloramphenicol (Control) | - | 25 | - |

| Fluconazole (Control) | - | - | 20 |

Conclusion and Future Directions

2-Amino-4-Methoxynicotinonitrile represents a promising chemical scaffold with significant potential for the development of novel therapeutic agents. Extrapolating from the documented activities of its close structural analogues, it is reasonable to hypothesize that this compound may exhibit notable anticancer, antimicrobial, and enzyme inhibitory properties. The methoxy group at the 4-position is of particular interest, as it may confer enhanced potency, selectivity, or favorable pharmacokinetic properties.

The experimental protocols detailed in this guide provide a clear roadmap for the initial in vitro characterization of 2-Amino-4-Methoxynicotinonitrile. Subsequent research should focus on elucidating the specific molecular targets and mechanisms of action. Structure-activity relationship (SAR) studies, involving the synthesis and evaluation of a library of related derivatives, will be crucial for optimizing the therapeutic potential of this promising molecular framework. The journey from a molecule of interest to a clinically viable drug is arduous, but for 2-Amino-4-Methoxynicotinonitrile, the initial signposts are encouraging.

References

-

Synthesis and antimicrobial activity of {2-amino/2-methoxy}-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotinonitriles. World News of Natural Sciences, 43, 76-82. [Link]

-

Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. [Link]

-

(PDF) Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. ResearchGate. [Link]

-

(PDF) Synthesis and Antimicrobial Screening 6-Aryl-2-(Amino/Methoxy)-4-[(4′-Difluoro Methoxy) (3′-Hydroxy) Phenyl] Nicotinonitrile. ResearchGate. [Link]

-

SYNTHESIS AND ANTICANCER ACTIVITY EVALUATION OF NOVEL DERIVATIVES OF 7-AMINO-4-METHYLQUINOLIN-2(1H). Acta Poloniae Pharmaceutica. [Link]

-

2-Amino-4,6,7,8-tetrAhydrothiopyrAno[3,2-b]pyrAn-3-cArbonitrile 5,5-dioxide Vp-4535 As An AntimicrobiAl Agent selectiVe towArd M. The Ukrainian Biochemical Journal. [Link]

-

2-Amino-4-methylpyridine as a Potent Inhibitor of Inducible NO Synthase Activity in Vitro and in Vivo. PubMed. [Link]

-

Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. National Institutes of Health. [Link]

-

Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. National Institutes of Health. [Link]

-

L-2-Amino-4-methoxy-cis-but-3-enoic acid, a potent inhibitor of the enzymatic synthesis of S-adenosylmethionine. PubMed. [Link]

-

Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central. [Link]

-

Fluorescently Labeled Amino Acids as Building Blocks for Bioactive Molecules. MDPI. [Link]

-

Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. National Institutes of Health. [Link]

-

2-Amino-4-methoxynicotinonitrile. LabSolutions. [Link]

-

Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. MDPI. [Link]

-

Amino Acids as Building Blocks for Carbonic Anhydrase Inhibitors. MDPI. [Link]

-

Amino Acid Biosynthesis Inhibitors in Tuberculosis Drug Discovery. MDPI. [Link]

-

Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. PubMed Central. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. labsolu.ca [labsolu.ca]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 8. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study [mdpi.com]

- 13. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. L-2-Amino-4-methoxy-cis-but-3-enoic acid, a potent inhibitor of the enzymatic synthesis of S-adenosylmethionine - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 2-Amino-4-Methoxynicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic signature of 2-Amino-4-Methoxynicotinonitrile (CAS 98651-70-8), a key heterocyclic building block in medicinal chemistry and materials science. While direct experimental spectra for this specific molecule are not extensively published, this document synthesizes data from closely related analogs and foundational spectroscopic principles to present a robust, predictive characterization. We will delve into the anticipated Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. Each section provides a detailed interpretation of expected signals, the scientific rationale behind these predictions, and validated protocols for experimental data acquisition. This guide is designed to empower researchers to identify, characterize, and utilize 2-Amino-4-Methoxynicotinonitrile with a high degree of confidence.

Molecular Structure and Spectroscopic Overview

2-Amino-4-Methoxynicotinonitrile possesses a unique electronic architecture arising from the interplay of its substituent groups on the pyridine core. The electron-donating amino (-NH₂) and methoxy (-OCH₃) groups, combined with the electron-withdrawing nitrile (-CN) group, create a distinct spectroscopic fingerprint. Understanding this structure is paramount to interpreting the spectral data.

| Property | Value | Source |

| IUPAC Name | 2-amino-4-methoxypyridine-3-carbonitrile | |

| CAS Number | 98651-70-8 | |

| Molecular Formula | C₇H₇N₃O | |

| Molecular Weight | 149.15 g/mol |

Below is a diagram illustrating the logical flow of spectroscopic analysis for structural elucidation.

Caption: Workflow for Spectroscopic Structural Elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. Based on data from analogous substituted pyridines, a predictable NMR spectrum for 2-Amino-4-Methoxynicotinonitrile can be constructed.[1]

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is expected to show four distinct signals corresponding to the aromatic protons, the amino protons, and the methoxy protons.

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |

| ~7.8 - 8.0 | Doublet (d) | 1H | H-6 | The proton at position 6 is adjacent to the ring nitrogen and is expected to be the most deshielded aromatic proton. Its signal will be split into a doublet by the neighboring H-5. |

| ~6.2 - 6.4 | Doublet (d) | 1H | H-5 | This proton is coupled to H-6. The electron-donating methoxy group at the adjacent C-4 position will shield this proton, shifting it significantly upfield compared to unsubstituted pyridine. |

| ~5.0 - 5.5 | Broad Singlet (br s) | 2H | -NH₂ | The protons of the primary amine are typically observed as a broad singlet. The chemical shift can be variable and is dependent on solvent and concentration due to hydrogen bonding. This signal will disappear upon a D₂O shake. |

| ~3.9 - 4.1 | Singlet (s) | 3H | -OCH₃ | The three equivalent protons of the methoxy group will appear as a sharp singlet, as there are no adjacent protons to cause splitting. Its position is characteristic for a methoxy group attached to an aromatic ring. |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is expected to display seven distinct signals, one for each unique carbon atom in the molecule.

| Predicted δ (ppm) | Assignment | Rationale and Comparative Insights |

| ~165 | C-4 | The carbon atom directly attached to the electronegative oxygen of the methoxy group will be significantly deshielded and appear furthest downfield. |

| ~160 | C-2 | The carbon bearing the amino group is also highly deshielded. Its chemical shift is influenced by both the amino group and the adjacent ring nitrogen. |

| ~150 | C-6 | This aromatic CH carbon is adjacent to the ring nitrogen, leading to a downfield shift. |

| ~117 | -CN | The carbon of the nitrile group typically appears in this region of the spectrum.[1] |

| ~105 | C-5 | This aromatic CH carbon is shielded by the ortho-amino and para-methoxy groups, causing it to appear at a relatively upfield position for an aromatic carbon. |

| ~85 | C-3 | This quaternary carbon is shielded by the adjacent electron-donating amino group. Its signal is expected to be of lower intensity. |

| ~56 | -OCH₃ | The carbon of the methoxy group is characteristic and appears in this upfield region. |

Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve ~10-20 mg of 2-Amino-4-Methoxynicotinonitrile in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire the spectrum at 298 K.

-

Use a standard single-pulse experiment with a 30° pulse angle and a relaxation delay of 2 seconds.

-

Collect 16 scans for adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30).

-

Collect at least 1024 scans to achieve a good signal-to-noise ratio, particularly for the quaternary carbons.

-

A wider spectral width (e.g., 0-200 ppm) is necessary.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase and baseline correct the spectra.

-

Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H spectrum.

-

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The IR spectrum of 2-Amino-4-Methoxynicotinonitrile will be dominated by absorptions from the N-H, C≡N, C-O, and aromatic C=C/C=N bonds.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale and Comparative Insights |

| 3450 - 3300 | Asymmetric & Symmetric N-H Stretch | -NH₂ | Primary amines typically show two distinct bands in this region, corresponding to the asymmetric and symmetric stretching modes. These bands are often broad.[1] |

| 2230 - 2210 | C≡N Stretch | Nitrile (-CN) | The carbon-nitrogen triple bond gives rise to a sharp, strong absorption in this characteristic region. Its position indicates it is conjugated with the aromatic system.[1] |

| 1650 - 1600 | N-H Bend (Scissoring) | -NH₂ | The bending vibration of the primary amine provides another key diagnostic peak. |

| 1600 - 1450 | C=C and C=N Ring Stretches | Pyridine Ring | Multiple bands are expected in this region corresponding to the stretching vibrations of the aromatic core. |

| 1250 - 1200 | Asymmetric C-O-C Stretch | Aryl Ether (-OCH₃) | A strong band in this region is characteristic of the asymmetric stretching of the aryl-alkyl ether linkage. |

| 1050 - 1000 | Symmetric C-O-C Stretch | Aryl Ether (-OCH₃) | The corresponding symmetric stretch appears at a lower frequency and is typically less intense. |

Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for acquiring IR spectra of solid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of solid 2-Amino-4-Methoxynicotinonitrile powder onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The instrument software will automatically perform the background subtraction.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns.

Predicted Mass Spectrum (Electron Ionization - EI)

For 2-Amino-4-Methoxynicotinonitrile (MW = 149.15), the following key ions are anticipated:

| Predicted m/z | Ion | Rationale for Formation |

| 149 | [M]⁺˙ | Molecular Ion: This will be the parent peak, corresponding to the intact molecule minus one electron. Its presence confirms the molecular weight. |

| 134 | [M - CH₃]⁺ | Loss of a Methyl Radical: A common fragmentation pathway for methoxy-substituted aromatics is the loss of the methyl radical from the ether linkage. |

| 106 | [M - CH₃ - CO]⁺ | Subsequent Loss of Carbon Monoxide: Following the loss of the methyl radical, the resulting ion can lose carbon monoxide, a characteristic fragmentation for phenolic-type ethers. |

| 122 | [M - HCN]⁺˙ | Loss of Hydrogen Cyanide: The nitrile group can be eliminated as neutral HCN. |

The diagram below illustrates the predicted primary fragmentation pathway.

Caption: Predicted EI-MS Fragmentation of the Parent Compound.

Experimental Protocol for Mass Spectrometry Data Acquisition (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is a modern, sensitive method suitable for this polar molecule.

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to ~1-10 µg/mL with the mobile phase.

-

LC Conditions:

-

Use a C18 reverse-phase column.

-

Employ a gradient elution, for example, starting with 95% Water (with 0.1% formic acid) and 5% Acetonitrile (with 0.1% formic acid), ramping to 95% Acetonitrile over several minutes. The formic acid aids in protonation for positive ion mode.

-

-

MS Conditions (ESI Positive Mode):

-

Set the ion source to positive electrospray ionization (ESI+).

-

The primary ion expected will be the protonated molecule, [M+H]⁺, at m/z 150.1.

-

Acquire data in a full scan mode over a mass range of m/z 50-500.

-

Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the [M+H]⁺ ion.

-

-

Data Analysis:

-

Extract the mass spectrum from the chromatographic peak corresponding to the compound.

-

Confirm the presence of the [M+H]⁺ ion at m/z 150.1. The high-resolution mass should be within 5 ppm of the calculated exact mass (C₇H₈N₃O⁺).

-

Conclusion

This guide provides a detailed, predictive framework for the comprehensive spectroscopic characterization of 2-Amino-4-Methoxynicotinonitrile. By leveraging data from analogous structures and fundamental principles, we have outlined the expected ¹H NMR, ¹³C NMR, IR, and MS data. The provided protocols offer a validated starting point for researchers to acquire high-quality experimental data. This synthesized information serves as a crucial tool for quality control, reaction monitoring, and structural confirmation, thereby accelerating research and development efforts involving this versatile chemical intermediate.

References

-

Alfa Chemistry. 2-Amino-4-methoxy-nicotinonitrile. [Link]

-

Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules. [Link]

Sources

An In-depth Technical Guide to the Known Reactions and Reactivity of 2-Amino-4-Methoxynicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-Methoxynicotinonitrile, a substituted pyridine derivative, is a versatile building block in synthetic organic chemistry. Its unique arrangement of an amino, a cyano, and a methoxy group on the pyridine core imparts a rich and diverse reactivity profile, making it a valuable precursor for the synthesis of a wide array of heterocyclic compounds, particularly those with potential applications in medicinal chemistry and materials science. The electron-donating amino and methoxy groups activate the pyridine ring, while the electron-withdrawing cyano group influences the regioselectivity of its reactions. This guide provides a comprehensive overview of the known reactions and reactivity of this compound, offering insights into its synthetic utility and potential for the development of novel molecular entities.

Core Reactivity and Functional Group Transformations

The reactivity of 2-Amino-4-Methoxynicotinonitrile is primarily dictated by the interplay of its three key functional groups: the 2-amino group, the 3-cyano group, and the 4-methoxy group. Each of these sites offers a handle for a variety of chemical transformations.

Reactions at the 2-Amino Group

The primary amino group at the 2-position is a key site for nucleophilic reactions and serves as a crucial anchor point for the construction of fused heterocyclic systems.

The amino group can be readily acylated to form the corresponding amides. This transformation is typically achieved by reacting 2-Amino-4-Methoxynicotinonitrile with acyl chlorides or anhydrides in the presence of a base. This reaction is fundamental in modifying the electronic properties of the molecule and for introducing further functionalities. While specific protocols for this exact molecule are not widely published, general procedures for the acylation of similar aminopyridines are well-established.[1]

N-alkylation of the amino group can introduce alkyl substituents, further diversifying the molecular scaffold. Direct alkylation of unprotected amino acids with alcohols has been demonstrated, suggesting that similar methods could be applicable here.[2]

The 2-amino group can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[1] These intermediates are highly versatile and can be subsequently converted to a variety of other functional groups, including hydroxyl, halo, and cyano groups, through Sandmeyer or related reactions. The diazotization of aminopyridines is a well-documented process.[3]

Reactions involving the 3-Cyano Group

The cyano group is a versatile functional group that can participate in a range of transformations, including hydrolysis, reduction, and cycloadditions.

The nitrile functionality can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxamide or carboxylic acid. The partial hydrolysis to the amide is a particularly useful transformation as the resulting 2-amino-4-methoxynicotinamide can serve as a precursor for further cyclization reactions.

The cyano group can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. This transformation provides a route to 2-amino-4-methoxy-3-(aminomethyl)pyridine, a valuable building block for the synthesis of ligands and other complex molecules.

Reactions at the 4-Methoxy Group

The methoxy group is generally stable but can be cleaved under specific conditions to yield the corresponding pyridone.

Demethylation of methoxypyridines can be achieved using various reagents, such as strong acids or specialized demethylating agents like L-selectride or sodium trimethylsilanethiolate. This reaction would convert 2-Amino-4-Methoxynicotinonitrile into 2-amino-4-hydroxy-nicotinonitrile (a pyridone tautomer), opening up another avenue for functionalization at the 4-position.

Cyclization and Annulation Reactions: A Gateway to Fused Heterocycles

One of the most significant applications of 2-Amino-4-Methoxynicotinonitrile is its use as a precursor for the synthesis of fused heterocyclic systems. The vicinal amino and cyano groups are perfectly positioned to undergo cyclocondensation reactions with various bifunctional reagents.

Synthesis of Pyrimido[4,5-d]pyridines

A key reaction of 2-aminonicotinonitriles is their cyclocondensation with one-carbon synthons to form pyrimido[4,5-d]pyridines. These fused heterocyclic systems are of significant interest in medicinal chemistry due to their structural similarity to purines, which can lead to a range of biological activities.

-

Reaction with Formamide: Heating 2-Amino-4-Methoxynicotinonitrile with formamide or triethyl orthoformate followed by treatment with an amine is a common strategy to construct the pyrimidine ring, yielding substituted 4-methoxypyrimido[4,5-d]pyridin-4-amines.

-

Reaction with Urea and Thiourea: Condensation with urea or thiourea can lead to the formation of pyrimido[4,5-d]pyrimidine-2,4-diones or their thio-analogs.

The general workflow for the synthesis of fused pyrimidines from 2-aminonicotinonitriles is depicted below:

Figure 1: General workflow for the synthesis of fused pyrimidines.

Synthesis of other Fused Systems

The versatile reactivity of the amino and cyano groups allows for the synthesis of a variety of other fused heterocyclic systems by reacting with appropriate bifunctional reagents. For instance, reaction with β-ketoesters like ethyl acetoacetate or diethyl malonate can lead to the formation of fused pyridone or pyrimidinedione rings.

Experimental Protocols

While specific, detailed experimental protocols for 2-Amino-4-Methoxynicotinonitrile are not abundantly available in the public domain, the following represents a general, illustrative protocol for a common transformation based on the reactivity of analogous compounds.

Illustrative Protocol: Synthesis of a Fused Pyrimidine Derivative

Objective: To synthesize a 4-amino-pyrimido[4,5-d]pyridine derivative from 2-Amino-4-Methoxynicotinonitrile.

Materials:

-

2-Amino-4-Methoxynicotinonitrile

-

Triethyl orthoformate

-

Ammonium acetate

-

Ethanol (anhydrous)

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate (for workup)

-

Ethyl acetate (for extraction)

-

Magnesium sulfate (for drying)

Procedure:

-

To a solution of 2-Amino-4-Methoxynicotinonitrile (1.0 eq) in anhydrous ethanol, add triethyl orthoformate (1.5 eq).

-

Add a catalytic amount of acetic acid to the mixture.

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature.

-

Add ammonium acetate (3.0 eq) to the reaction mixture.

-

Heat the mixture to reflux for an additional 8-12 hours.

-

After cooling, evaporate the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired fused pyrimidine.

Note: This is a generalized protocol. Optimal conditions, including reaction times, temperatures, and purification methods, may need to be determined empirically.

Data Summary

Due to the limited availability of specific experimental data for 2-Amino-4-Methoxynicotinonitrile, a quantitative data table is not feasible at this time. However, based on the reactivity of similar 2-aminonicotinonitrile derivatives, the following trends in reactivity can be expected:

| Reaction Type | Reagents | Expected Product | General Yields |

| Acylation | Acyl chloride, base | N-acylated derivative | Good to Excellent |

| Diazotization | NaNO2, HCl | Diazonium salt | (Intermediate) |

| Nitrile Hydrolysis | H2O, acid or base | Carboxamide/Carboxylic acid | Moderate to Good |

| Nitrile Reduction | LiAlH4 or H2/catalyst | Primary amine | Good |

| Cyclocondensation | Formamide | Pyrimido[4,5-d]pyridine | Moderate to Good |

| Demethylation | L-selectride | 4-Hydroxynicotinonitrile | Good |

Conclusion

2-Amino-4-Methoxynicotinonitrile is a highly functionalized pyridine derivative with significant potential as a building block in organic synthesis. The strategic placement of its amino, cyano, and methoxy groups allows for a diverse range of chemical transformations, making it an attractive starting material for the construction of complex heterocyclic scaffolds. In particular, its propensity to undergo cyclocondensation reactions to form fused pyrimidine systems, such as pyrimido[4,5-d]pyridines, highlights its value in the field of medicinal chemistry for the development of novel therapeutic agents. Further exploration of the reactivity of this versatile molecule is warranted to fully unlock its synthetic potential.

References

- Makino, K., Hasegawa, Y., & Inoue, T. (n.d.). Chemoselective Demethylation of Methoxypyridine. Tokyo University of Science.

- Guidechem. (n.d.). What is 2-Amino-4-methoxypyridine and how is it synthesized? FAQ - Guidechem.

- Feng, M. L., & Wang, Q. (2011). Diethyl 2-{[(4-methoxy-3-pyridyl)amino]methylidene}malonate. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3243.

- Abdellatif, K. R. A., Fadaly, W. A., & Kamel, G. M. (2021). 1,6-Naphthyridin-2(1H)

- Google Patents. (n.d.). CN110818643A - Preparation method of 2-amino-4, 6-dimethoxypyrimidine.

- Shiao, M.-J., Ku, W.-S., & Hwu, J. R. (1993).

- Yi, X., Chen, J., Xu, X., & Ma, Y. (2011). Solvent and Substituent Effects on the Conversion of 4-methoxypyridines to N-Methyl-4-pyridones.

- Vila, C., Hornillos, V., Giannerini, M., Fañanás-Mastral, M., & Feringa, B. L. (2015). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions.

- Wang, Z., et al. (2023). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances, 13(31), 21536-21540.

- Google Patents. (n.d.).

- Dyachenko, V. D., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 6(37), 24141–24153.

- ResearchGate. (n.d.). 2,4-Diamino-5-(nitromethyl)-5H-chromeno[2,3-b]pyridine- 3-carbonitrile.

- AbacipharmTech. (n.d.). 2-Amino-4-methoxypyridine.

- Synchem. (n.d.). 2-Amino-4-methoxypyridine.

- Chem-Impex. (n.d.). 3-Amino-4-methoxypyridine.

- National Center for Biotechnology Information. (n.d.). 2-Amino-4-Methoxypyridine.

- ChemicalBook. (n.d.). 2-amino-4-methoxypyridine-3-carbonitrile.

- Guidechem. (n.d.). 2-amino-4-methoxypyridine-3-carbonitrile 98651-70-8 wiki.

- Organic Syntheses. (n.d.). diethyl bis(hydroxymethyl)

- Arkivoc. (2005). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. 2005(11), 1-12.

- Mohamed, S. K., Mague, J. T., Akkurt, M., Bakhite, E. A., & Al-Taifi, E. A. (2017). 5-Acetyl-3-amino-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carbonitrile.

- MDPI. (2018). Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)

- ResearchGate. (n.d.).

- MDPI. (2017).

- Google Patents. (n.d.).

- National Center for Biotechnology Information. (n.d.). Diethyl 2-{[(4-methoxy-3-pyridyl)amino]methylidene}malonate.

- Santa Cruz Biotechnology. (n.d.). 2-Amino-4-methoxynicotinonitrile.

- ResearchGate. (n.d.).

- Ploeger, M., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), e1701555.

- Williams, D. L. H. (1974). Reactions of N-heteroaromatic bases with nitrous acid. Part 4. Kinetics of the diazotisation of 2- and 4-aminopyridine 1-oxide. Journal of the Chemical Society, Perkin Transactions 2, (14), 1733-1736.

- MDPI. (2020).

- National Center for Biotechnology Information. (n.d.). Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines.

- ResearchGate. (n.d.).

- ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{'4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile.

- Kalash, S. E. S., & Al-Shiekh, M. A. (1972). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic, 1029-1032.

Sources

An In-depth Technical Guide to 2-Amino-4-Methoxynicotinonitrile: A Key Intermediate in Heterocyclic Chemistry

Introduction

2-Amino-4-Methoxynicotinonitrile, systematically known as 2-amino-4-methoxypyridine-3-carbonitrile, is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. While not extensively studied as a bioactive agent itself, its true value lies in its role as a versatile and crucial intermediate for the synthesis of more complex heterocyclic systems. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route based on established chemical principles, and its primary application as a building block for therapeutically relevant compounds, particularly in the realm of kinase inhibitors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-Amino-4-Methoxynicotinonitrile is essential for its effective use in synthetic chemistry. The key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 98651-70-8 | |

| Molecular Formula | C₇H₇N₃O | |

| Molecular Weight | 149.15 g/mol | |

| IUPAC Name | 2-amino-4-methoxypyridine-3-carbonitrile | |

| Appearance | Off-white to pale yellow solid | |

| Purity | Typically ≥98% | |

| Solubility | Soluble in DMSO and methanol; slightly soluble in water. |

Synthesis of 2-Amino-4-Methoxynicotinonitrile: A Plausible Pathway

The proposed synthesis starts from the commercially available 2-amino-4-chloronicotinonitrile. The chloro group at the 4-position of the pyridine ring is activated towards nucleophilic attack due to the electron-withdrawing effects of the ring nitrogen and the adjacent cyano group. This allows for its displacement by a methoxide group, typically from sodium methoxide.

Sources

An In-depth Technical Guide to 2-Amino-4-Methoxynicotinonitrile: A Versatile Heterocyclic Building Block

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development on the synthesis, reactivity, and application of 2-Amino-4-Methoxynicotinonitrile. As a highly functionalized pyridine derivative, this molecule represents a valuable scaffold in the construction of complex heterocyclic systems and pharmacologically active agents.

Core Molecular Profile and Physicochemical Properties

2-Amino-4-Methoxynicotinonitrile (CAS No. 98651-70-8) is a member of the substituted nicotinonitrile family, a class of compounds recognized for their utility in organic synthesis and medicinal chemistry.[1] The molecule's structure, featuring an amino group, a nitrile moiety, and a methoxy group on a pyridine core, provides multiple points for chemical modification, making it an archetypal building block. The electron-donating nature of the amino and methoxy groups, combined with the electron-withdrawing nitrile group, establishes a unique electronic profile that dictates its reactivity and utility.

Table 1: Physicochemical Properties of 2-Amino-4-Methoxynicotinonitrile

| Property | Value | Source(s) |

| CAS Number | 98651-70-8 | [2][3] |

| Molecular Formula | C₇H₇N₃O | [2][4] |

| Molecular Weight | 149.15 g/mol | [4] |

| IUPAC Name | 2-amino-4-methoxypyridine-3-carbonitrile | [4] |

| Canonical SMILES | COC1=C(C(=NC=C1)N)C#N | [4] |

| Appearance | Off-white to yellow crystalline powder | [5] |

| Topological Polar Surface Area | 71.9 Ų | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 4 | [4] |

Synthesis of Substituted Nicotinonitriles

A plausible and widely applicable synthetic approach is the Thorpe-Ziegler cyclization or a variation thereof. For instance, the reaction of an appropriate methoxy-substituted precursor with malononitrile under basic conditions can yield the target molecule. A well-documented general method for analogous 2-aminonicotinonitriles involves the reaction of chalcones with malononitrile and ammonium acetate.[7][8]

Caption: Generalized synthetic pathway for substituted 2-aminonicotinonitriles.

Experimental Protocol: General Synthesis of a 2-Aminonicotinonitrile Derivative

This protocol is a representative example for the synthesis of 2-amino-4,6-diaryl-nicotinonitriles, which can be adapted for other substitution patterns.[7][9]

-

Chalcone Synthesis (Step 1):

-

To a solution of an appropriate acetophenone (10 mmol) and a substituted benzaldehyde (10 mmol) in ethanol (20 mL), add a 10% alcoholic sodium hydroxide solution dropwise at room temperature.

-

Stir the mixture for 2-4 hours until a precipitate forms.

-

Filter the resulting solid chalcone, wash with cold ethanol, and dry. Use this intermediate without further purification.

-

-

Cyclization to Nicotinonitrile (Step 2):

-

In a round-bottom flask, combine the chalcone from Step 1 (5 mmol), malononitrile (5 mmol, 0.33 g), and ammonium acetate (15 mmol, 1.16 g).

-

Add absolute ethanol (25 mL) as the solvent.

-

Reflux the mixture overnight (approx. 8-12 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water (100 mL) and stir.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with water and then a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/DMF mixture) to obtain the pure 2-aminonicotinonitrile derivative.[7]

-

Reactivity and Chemical Transformations

The chemical behavior of 2-Amino-4-Methoxynicotinonitrile is governed by the interplay of its three key functional groups. This multi-functionality allows it to serve as a versatile precursor for a wide array of more complex heterocyclic structures.

Caption: Key reactive sites on the 2-Amino-4-Methoxynicotinonitrile scaffold.

-

Amino Group (Site A): The primary amino group is nucleophilic and readily undergoes acylation, alkylation, and Schiff base formation. It can also be diazotized and converted to other functional groups, providing a gateway to further diversification.[10]

-

Nitrile Group (Site B): The cyano group is a versatile functional handle. It can be hydrolyzed to a carboxamide or a carboxylic acid, reduced to an aminomethyl group, or participate in cyclocondensation reactions with dinucleophiles to form fused heterocyclic rings.

-

Pyridine Ring (Site C): The pyridine ring, activated by the electron-donating amino and methoxy groups, is susceptible to electrophilic aromatic substitution. Reactions such as halogenation can be directed to the electron-rich positions of the ring.[11]

Applications in the Synthesis of Bioactive Molecules

The true value of 2-Amino-4-Methoxynicotinonitrile lies in its application as a scaffold for constructing molecules with significant biological activity. Nicotinonitrile derivatives are precursors to a wide range of therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory drugs.[8][12]

Case Study: Synthesis of Pyrido[2,3-d]pyrimidines

A prominent application is the synthesis of the pyrido[2,3-d]pyrimidine core, a privileged structure in medicinal chemistry. The reaction of a 2-aminonicotinonitrile with formamide or a similar one-carbon synthon provides a direct route to this fused bicyclic system.[6] These compounds are known to act as kinase inhibitors and receptor antagonists.

Caption: Synthesis of a bioactive pyridopyrimidine core from the title building block.

This strategy has been employed to develop potent and selective A₂A adenosine receptor antagonists, which have therapeutic potential in neurodegenerative disorders.[13] The 2-aminonicotinonitrile core provides the necessary framework for achieving high receptor affinity.[13]

Spectroscopic Characterization

The structural identity and purity of 2-Amino-4-Methoxynicotinonitrile and its derivatives are confirmed using standard spectroscopic techniques. The expected spectral features are summarized below, based on data from analogous compounds.[7][14]

Table 2: Expected Spectroscopic Data for 2-Amino-4-Methoxynicotinonitrile

| Technique | Expected Features |

| ¹H NMR | Singlet for methoxy protons (-OCH₃) at ~3.8-4.0 ppm.Broad singlet for amino protons (-NH₂) at ~5.0-5.5 ppm.Signals in the aromatic region (6.5-8.0 ppm) for the two pyridine ring protons. |

| ¹³C NMR | Signal for methoxy carbon at ~55 ppm.Signal for the nitrile carbon (-C≡N) around 117 ppm.Signals for aromatic carbons, including the C-O and C-N substituted carbons at lower field (~160 ppm). |

| FT-IR (cm⁻¹) | Two N-H stretching bands for the primary amine at ~3300-3490 cm⁻¹.A strong, sharp C≡N stretching band at ~2205-2215 cm⁻¹.N-H bending vibration around 1600-1650 cm⁻¹.C-O stretching for the methoxy group. |

Conclusion